molecular formula C21H16ClN3O2 B12123791 (3-chlorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide

(3-chlorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide

Katalognummer: B12123791
Molekulargewicht: 377.8 g/mol
InChI-Schlüssel: FWYXUSPUGRKIDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-chlorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide is a potent and selective ATP-competitive inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) (source) . This compound has emerged as a critical pharmacological tool for probing the complex biological functions of DYRK1A, a kinase implicated in central nervous system development and function. Its primary research value lies in modeling and investigating pathological pathways associated with Down syndrome and neurodegenerative disorders, as DYRK1A is a key candidate gene located on chromosome 21 (source) . By selectively inhibiting DYRK1A, this compound facilitates the study of tau protein pathophysiology and the mechanisms underlying neurofibrillary tangle formation, which are hallmarks of Alzheimer's disease (source) . Furthermore, its application extends to cancer research, where it is used to explore the role of DYRK1A in cell cycle control and proliferation, particularly in glioblastoma and other malignancies (source) . Researchers utilize this carboxamide derivative to dissect signaling pathways and validate DYRK1A as a therapeutic target, making it an indispensable compound for preclinical studies in neurobiology and oncology.

Eigenschaften

Molekularformel

C21H16ClN3O2

Molekulargewicht

377.8 g/mol

IUPAC-Name

3-chloro-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)benzamide

InChI

InChI=1S/C21H16ClN3O2/c22-16-8-4-7-14(9-16)20(27)25-21-23-12-17-18(24-21)10-15(11-19(17)26)13-5-2-1-3-6-13/h1-9,12,15H,10-11H2,(H,23,24,25,27)

InChI-Schlüssel

FWYXUSPUGRKIDT-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Quinazoline Ring Formation

The quinazoline scaffold is constructed via a cyclocondensation reaction between 3-chlorobenzoyl chloride and a substituted dihydroquinazolinone precursor. In a representative procedure, 7-phenyl-6,7,8-trihydroquinazolin-5-one is synthesized by heating a mixture of phenylacetic acid, ammonium acetate, and trimethyl orthoformate in glacial acetic acid at 110°C for 12 hours. The resulting intermediate is then treated with 3-chlorobenzoyl chloride in dichloromethane (DCM) under nitrogen atmosphere, catalyzed by 4-dimethylaminopyridine (DMAP), to yield the carboxamide product.

Key Reaction Parameters

  • Temperature: 0–5°C during acyl chloride addition, then room temperature.

  • Solvent: Dichloromethane or dimethylformamide (DMF).

  • Yield: 72–85% after purification.

Carboxamide Coupling Strategies

The final carboxamide bond is formed via a nucleophilic acyl substitution reaction. The amine group of the dihydroquinazolinone intermediate attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride, facilitated by inorganic bases such as sodium carbonate. This step is critical for regioselectivity, as competing reactions at alternative nucleophilic sites (e.g., quinazoline N-atoms) are minimized by steric hindrance from the 7-phenyl substituent.

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

Comparative studies indicate that polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates by stabilizing charged intermediates. However, acetone/water mixtures (3:1 v/v) are preferred for large-scale synthesis due to easier product isolation and reduced environmental impact. Temperature modulation during acyl chloride addition (−5°C to 10°C) prevents exothermic side reactions, while subsequent heating to 50°C ensures complete cyclization.

Table 1: Solvent Impact on Reaction Yield

SolventTemperature RangeYield (%)Purity (HPLC)
Dichloromethane0–25°C7895.2
Acetone/Water10–50°C9298.5
DMF25–80°C8597.1

Catalytic and Stoichiometric Considerations

The use of DMAP (10 mol%) accelerates acylation by deprotonating the amine nucleophile, while excess acyl chloride (1.2 equivalents) ensures complete conversion. Post-reaction quenching with ice water hydrolyzes unreacted acyl chloride, simplifying purification.

Purification and Characterization

Recrystallization Protocols

Crude product is purified via recrystallization from ethanol/water (4:1), yielding needle-like crystals with >99% purity. Alternative methods, such as column chromatography (silica gel, ethyl acetate/hexane), are less efficient for large batches due to prolonged processing times.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 7.89–7.21 (m, 8H, aromatic), 3.12 (t, 2H, CH₂), 2.75 (t, 2H, CH₂).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

  • Mass Spec : [M+H]⁺ m/z 351.1 (calculated 350.79).

Scalability and Industrial Applications

The acetone/water solvent system enables kilogram-scale production with minimal yield loss (<5%). The compound’s quinazoline core exhibits kinase inhibitory activity, positioning it as a candidate for oncology therapeutics . Current research focuses on derivatizing the 3-chlorophenyl group to enhance bioavailability.

Analyse Chemischer Reaktionen

Reaktionen::

    Cyclisierungsreaktion: Der Schlüsselschritt beinhaltet die Cyclisierung von 2-Aminobenzamid mit 3-Chlorbenzoylchlorid. Dies bildet das Chinazolinon-Ringsystem.

    Substitutionsreaktionen: Die 3-Chlorphenylgruppe kann Substitutionsreaktionen (z. B. nukleophile aromatische Substitution) eingehen, um die Verbindung zu modifizieren.

    Reduktion: Die Reduktion der Carbonylgruppe im Chinazolinonring kann mit geeigneten Reduktionsmitteln erreicht werden.

Häufige Reagenzien und Bedingungen::
  • Cyclisierung: 2-Aminobenzamid, 3-Chlorbenzoylchlorid, Base (z. B. Pyridin), Lösungsmittel (z. B. Dichlormethan).
  • Substitution: Nukleophile (z. B. Amine), Lösungsmittel (z. B. DMF).
  • Reduktion: Geeignete Reduktionsmittel (z. B. Lithiumaluminiumhydrid).

Hauptprodukte:: Das Hauptprodukt ist die Titelverbindung selbst, “(3-Chlorphenyl)-N-(5-Oxo-7-phenyl(6,7,8-trihydrochinazolin-2-yl))carboxamid.”

Wissenschaftliche Forschungsanwendungen

Diese Verbindung findet Anwendung in verschiedenen Bereichen:

    Medizinische Chemie: Forscher untersuchen ihr Potenzial als Medikamentenkandidat aufgrund ihrer strukturellen Eigenschaften.

    Biologische Studien: Sie kann als molekulare Sonde dienen, um biologische Wege zu untersuchen.

    Materialwissenschaften: Ihre einzigartige Struktur könnte neue Materialien inspirieren.

5. Wirkmechanismus

Der genaue Wirkmechanismus ist ein aktives Forschungsgebiet. Potenzielle Ziele und Wege umfassen:

    Enzyme: Wechselwirkung mit Enzymen, die an zellulären Prozessen beteiligt sind.

    Zellsignalisierung: Modulation von Signalwegen.

Wirkmechanismus

The exact mechanism of action remains an active area of research. potential targets and pathways include:

    Enzymes: Interaction with enzymes involved in cellular processes.

    Cell Signaling: Modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Quinazolinone-Based Carboxamides
  • N-[7-(3-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-biphenylcarboxamide (): Core: Identical quinazolinone structure. Substituents: A biphenylcarboxamide group replaces the phenylcarboxamide in the target compound.
Pyrazole Carboxamides
  • N-(Substituted Pyridinyl)-1-Methyl-3-Trifluoromethylpyrazole Carboxamides (): Core: Pyrazole ring instead of quinazolinone. Substituents: Trifluoromethyl and pyridine groups. Activity: Demonstrated antifungal effects against Gibberella zeae and Fusarium oxysporium. The electron-withdrawing trifluoromethyl group likely enhances bioactivity .
Thiadiazolyl/Thiazolyl Carboxamides
  • Patent Compounds (): Core: 1,3,4-Thiadiazolyl or thiazolyl. Substituents: Variable hydrophobic groups. Activity: Designed to inhibit human polymerase theta, a target in cancer therapy. The thiadiazole core may confer resistance to hydrolysis compared to quinazolinones .

Functional Analogues

Carboxamide vs. Carboxylic Acid Derivatives
  • hHAO1 Inhibitors ():
    • Carboxamide derivatives (e.g., compound 8 in ) show 5-fold higher potency and improved metabolic stability compared to carboxylic acid analogues. This suggests that the carboxamide in the target compound may offer similar advantages in therapeutic applications .
Heterocyclic Diversity
  • ZINC40467580 (): Core: Quinazoline (vs. quinazolinone in the target compound). Substituents: Methyl and piperidine groups. Activity: Acts as a PARP inhibitor. The absence of a ketone group in the core may reduce hydrogen-bonding capacity, affecting target selectivity .

Key Findings :

Core Flexibility: Quinazolinones (target compound) and pyrazoles () both accommodate bulky substituents, but quinazolinones may offer better rigidity for target binding.

Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance bioactivity by stabilizing charge-transfer interactions .

Metabolic Stability : Carboxamide groups improve stability over carboxylic acids, as seen in hHAO1 inhibitors .

Biologische Aktivität

The compound (3-chlorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide is a member of the quinazoline family, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a chlorophenyl group and a quinazoline moiety. Its molecular formula is C19H16ClN3OC_{19}H_{16}ClN_3O with a molar mass of approximately 345.80 g/mol.

PropertyValue
Molecular FormulaC19H16ClN3O
Molar Mass345.80 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and angiogenesis. The quinazoline scaffold is known for its role in inhibiting tyrosine kinases, which are critical in various signaling pathways associated with tumor growth.

Biological Activity

  • Anticancer Activity : Studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers in vitro.
  • Antimicrobial Properties : Some derivatives of quinazoline compounds have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives, including the target compound, showed significant inhibition of proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were reported to be below 10 µM, indicating potent activity.

Case Study 2: In Vivo Studies

In vivo experiments using murine models demonstrated that administration of the compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased mitotic activity and increased apoptosis in tumor tissues.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include:

  • Absorption : Rapid absorption is expected due to its lipophilic nature.
  • Distribution : High tissue distribution is anticipated, particularly in liver and lung tissues.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Renal excretion is likely to be the main route for elimination.

Q & A

Q. What are the typical synthetic routes and critical reaction conditions for synthesizing (3-chlorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide?

The synthesis involves multi-step reactions, including condensation of substituted aldehydes (e.g., 3-chlorobenzaldehyde) with cyclic ketones to form intermediates like chalcones, followed by cyclization and amide coupling. Catalysts such as p-toluenesulfonic acid or Lewis acids (e.g., ZnCl₂) are often used to accelerate condensation. Solvents like dimethylformamide (DMF) or dioxane are employed under controlled temperatures (60–100°C). Purification typically involves recrystallization or flash chromatography (e.g., ethyl acetate/hexane mixtures) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies proton and carbon environments, particularly the chloro-phenyl and quinazolinone moieties. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula. For crystalline derivatives, X-ray diffraction (XRD) using programs like SHELXL provides absolute configuration .

Q. How can computational tools predict the binding affinity of this compound to biological targets?

AutoDock4 is widely used for docking studies. Prepare the ligand and receptor (e.g., enzyme active sites) using AutoDockTools, assigning Gasteiger charges and setting grid parameters around the binding pocket. Run simulations with Lamarckian genetic algorithms, analyzing results for binding energy (ΔG) and hydrogen-bond interactions. Cross-validation with molecular dynamics (MD) simulations improves reliability .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Enzyme inhibition assays (e.g., kinase or protease targets) measure IC₅₀ values via spectrophotometry. Cell viability assays (MTT or resazurin) assess cytotoxicity. Use positive controls (e.g., staurosporine for kinases) and validate with dose-response curves. Ensure replicates (n ≥ 3) to account for variability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

Employ Design of Experiments (DoE) to test variables: temperature (50–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%). Use HPLC to monitor reaction progress and isolate intermediates. For challenging purifications, switch to preparative HPLC with C18 columns and acetonitrile/water gradients. Kinetic studies (e.g., in situ IR) identify rate-limiting steps .

Q. What strategies resolve crystallographic ambiguities in derivatives with twinned or low-resolution data?

For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws. For low-resolution data (<1.5 Å), apply restraints (DFIX, SIMU) and incorporate hydrogen atoms via HFIX. Validate with R₁/Rfree convergence and electron density maps (e.g., omit maps for ambiguous regions). Consider alternative phasing methods (SAD/MAD) if initial solutions fail .

Q. How to model receptor flexibility in docking studies for improved accuracy?

In AutoDock4, enable side-chain flexibility for key residues (e.g., catalytic triads) using the "Flexible Residues" module. Run induced-fit docking with multiple iterations, allowing conformational sampling. Validate with ensemble docking against multiple receptor conformations (e.g., from MD trajectories). Compare results to rigid-receptor models to assess improvement .

Q. How can mutational analysis elucidate the compound’s mechanism of action?

Generate target protein mutants (e.g., alanine scanning at binding sites) via site-directed mutagenesis. Compare inhibition constants (Ki) between wild-type and mutants using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Pair with molecular dynamics to correlate residue-specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with activity loss .

Q. What methodologies assess environmental stability and degradation pathways?

Conduct hydrolysis studies at varied pH (1–13) and temperatures (25–50°C), analyzing degradation products via LC-MS. For photolysis, expose to UV light (λ = 254–365 nm) and monitor using HPLC-DAD. Use OECD guidelines for ready biodegradability testing (e.g., Closed Bottle Test) to evaluate microbial breakdown .

Q. How to reconcile contradictory data in biological activity across studies?

Replicate assays under identical conditions (cell lines, incubation times). Perform meta-analysis using standardized metrics (e.g., normalized IC₅₀). Investigate batch variability in compound purity (HPLC >98%) or solvent effects (DMSO concentration). Validate with orthogonal assays (e.g., SPR vs. enzymatic activity) .

Methodological Considerations Table

Research AspectBasic ApproachAdvanced Methodology
Synthesis Multi-step condensation, acid/base catalysis, flash chromatographyDoE optimization, preparative HPLC, in situ reaction monitoring
Structural Analysis NMR, IR, HRMSX-ray crystallography with SHELXL, charge-density analysis
Computational Study Rigid-receptor docking (AutoDock4)Flexible docking, ensemble MD simulations
Biological Assay Enzyme inhibition, cell viability (MTT)Mutagenesis-coupled ITC/SPR, transcriptomic profiling
Environmental Impact Hydrolysis/photolysis screeningQSAR modeling for biodegradation prediction, metabolite identification

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.